molecular formula C13H16FNO2 B3095600 4-Fluorobenzyl piperidine-4-carboxylate CAS No. 1267245-27-1

4-Fluorobenzyl piperidine-4-carboxylate

Cat. No. B3095600
CAS RN: 1267245-27-1
M. Wt: 237.27
InChI Key: BOSGKEMDYTWSBY-UHFFFAOYSA-N
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Description

4-Fluorobenzyl piperidine-4-carboxylate is a chemical compound that belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine . It is a white to yellow solid .


Molecular Structure Analysis

The molecular formula of 4-Fluorobenzyl piperidine-4-carboxylate is C13H16FNO2 . It has a molecular weight of 237.27 . The InChI code for this compound is 1S/C13H16FNO2/c14-12-3-1-10 (2-4-12)9-17-13 (16)11-5-7-15-8-6-11 .


Physical And Chemical Properties Analysis

4-Fluorobenzyl piperidine-4-carboxylate is a white to yellow solid . It has a molecular weight of 237.27 .

Scientific Research Applications

Tuberculosis Research

4-Fluorobenzyl piperidine-4-carboxylate derivatives have been investigated for their potential in tuberculosis treatment. Specifically, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed activity against Mycobacterium tuberculosis, highlighting its potential as an antituberculosis agent (Jeankumar et al., 2013).

Chemical Synthesis and Isotopomers

The compound has been utilized in the chemical synthesis of isotopomers. Specifically, methods for synthesizing d4, d2, and d6 isotopomers of 4-(4-fluorobenzyl)piperidine have been developed, showcasing its versatility in chemical synthesis (Proszenyák et al., 2005).

Pharmaceutical Intermediates

4-Fluorobenzyl piperidine-4-carboxylate derivatives are significant in pharmaceutical research, serving as intermediates in drug synthesis. For instance, the hydrogenation of 4-(4-fluorobenzyl)pyridine leads to 4-(4-fluorobenzyl)piperidine, a key pharmaceutical intermediate (Proszenyák et al., 2004).

Radiotracer Development

In the field of medical imaging, derivatives of 4-fluorobenzyl piperidine-4-carboxylate have been explored for creating specific PET radioligands. These compounds have been evaluated for their suitability in imaging the NR2B NMDA receptors, though challenges in brain penetration were noted (Labas et al., 2011).

Safety and Hazards

The safety data sheet for 4-Fluorobenzyl piperidine-4-carboxylate indicates that it may cause skin and eye irritation . It is advised to avoid breathing in dust, gas, or vapors, and to use personal protective equipment when handling the compound . It is also recommended to store the compound in a well-ventilated place and keep the container tightly closed .

properties

IUPAC Name

(4-fluorophenyl)methyl piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-12-3-1-10(2-4-12)9-17-13(16)11-5-7-15-8-6-11/h1-4,11,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSGKEMDYTWSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzyl piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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